

Physical and chemical properties of 2,8-Dibromo-1,5-naphthyridine

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Compound of Interest

Compound Name: 2,8-Dibromo-1,5-naphthyridine

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An In-depth Technical Guide to 2,8-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dibromo-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. The 1,5-naphthyridine core, a fused bicyclic system containing two nitrogen atoms, is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The presence of two bromine atoms on the 1,5-naphthyridine framework at the 2 and 8 positions makes this molecule a versatile building block for the synthesis of more complex molecular architectures, particularly in the context of drug discovery and materials science. The bromine atoms serve as reactive handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of novel chemical entities.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,8-Dibromo-1,5-naphthyridine**, its synthesis, and its potential applications, with a focus on its utility in synthetic chemistry.

Physicochemical Properties

Currently, detailed experimental data for the physical properties of **2,8-Dibromo-1,5-naphthyridine**, such as its melting point, boiling point, and solubility, are not extensively reported in publicly available literature. However, based on its chemical structure and data for related isomers, it is expected to be a solid at room temperature with limited solubility in water and better solubility in common organic solvents.

| Property | Value | Source |
|-------------------|--|-------------------|
| CAS Number | 1363380-58-8 | [1] |
| Molecular Formula | C ₈ H ₄ Br ₂ N ₂ | [1][2] |
| Molecular Weight | 287.94 g/mol | [1][2] |
| Appearance | Solid | General knowledge |
| Purity | Typically >97% | [1] |
| Storage | Room temperature | [1] |

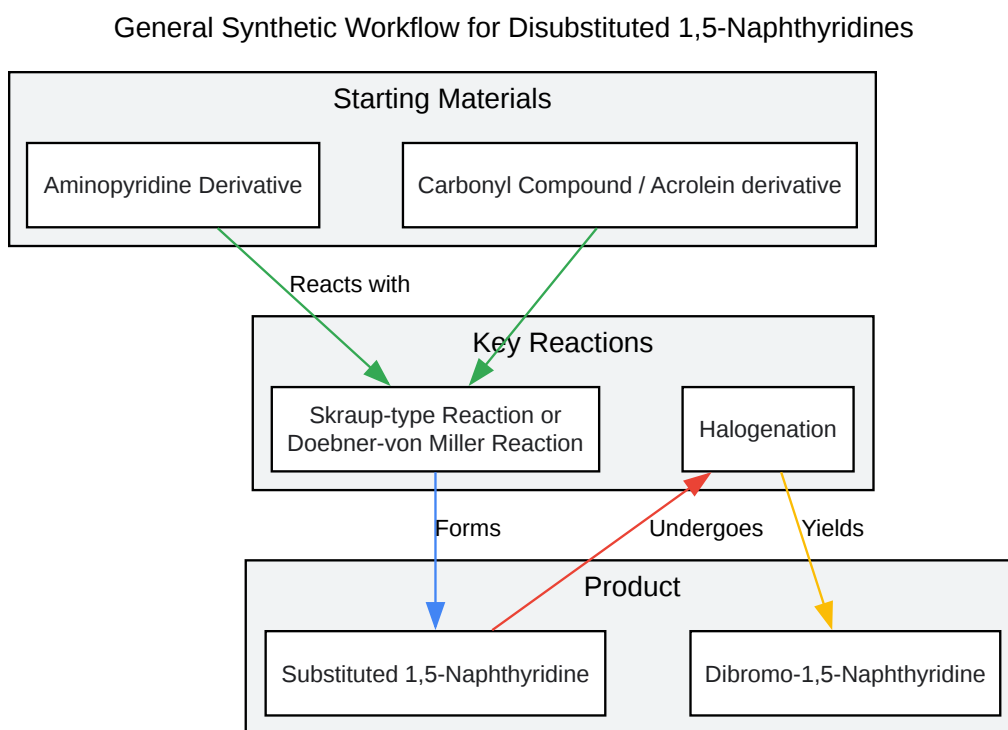
Further experimental determination of the melting point, boiling point, and solubility in various solvents is required for a complete physicochemical profile.

Synthesis of 1,5-Naphthyridine Derivatives

While a specific, detailed experimental protocol for the synthesis of **2,8-Dibromo-1,5-naphthyridine** is not readily available in the surveyed literature, the synthesis of the broader class of 1,5-naphthyridines is well-established. These methods can be adapted for the preparation of the 2,8-dibromo derivative. Common synthetic strategies include:

- **Skraup Synthesis:** This is a classical method for synthesizing quinolines and can be applied to the synthesis of naphthyridines starting from aminopyridines.[2]
- **Cyclization Reactions:** Various cyclization strategies starting from substituted pyridines are employed to construct the second fused ring of the naphthyridine core.[2]
- **Cross-Coupling followed by Cyclization:** Modern synthetic approaches often involve palladium-catalyzed cross-coupling reactions to build a precursor that then undergoes cyclization to form the naphthyridine ring system.[2]

A general logical workflow for the synthesis of a disubstituted 1,5-naphthyridine, which could be adapted for **2,8-Dibromo-1,5-naphthyridine**, is depicted below.



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Caption: General synthetic workflow for disubstituted 1,5-naphthyridines.

Chemical Reactivity and Applications

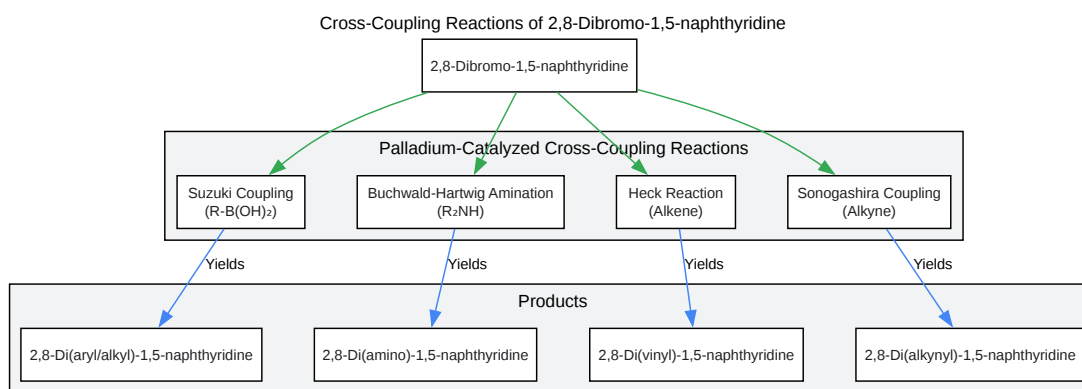
The primary utility of **2,8-Dibromo-1,5-naphthyridine** in research and development lies in its potential as a scaffold for the synthesis of more complex molecules through cross-coupling reactions. The bromine atoms at positions 2 and 8 are susceptible to substitution by a variety of functional groups using transition metal-catalyzed reactions.

Cross-Coupling Reactions

2,8-Dibromo-1,5-naphthyridine is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of amino-substituted naphthyridines.
- Heck Reaction: Reaction with alkenes to form C-C bonds and introduce vinyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds and introduce alkynyl groups.

These reactions enable the generation of large libraries of 2,8-disubstituted-1,5-naphthyridine derivatives for screening in drug discovery programs. The diverse functionalities that can be introduced allow for the fine-tuning of physicochemical properties and biological activity.



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Caption: Cross-coupling reactions of **2,8-Dibromo-1,5-naphthyridine**.

Potential Applications in Drug Development

The 1,5-naphthyridine scaffold is a component of various biologically active compounds. While specific biological activities for **2,8-Dibromo-1,5-naphthyridine** itself are not widely reported, its derivatives are of significant interest to medicinal chemists. The ability to readily diversify the core structure through cross-coupling makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

- **Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core, and the 1,5-naphthyridine scaffold can be elaborated to target specific kinase enzymes involved in cancer and inflammatory diseases.

- **Antimicrobial Agents:** The naphthyridine class of compounds has a history of use as antibacterial agents (e.g., nalidixic acid, a 1,8-naphthyridine). Derivatives of 2,8-disubstituted-1,5-naphthyridines could be explored for novel antimicrobial properties.
- **Central Nervous System (CNS) Agents:** The rigid, planar structure of the naphthyridine core is suitable for interaction with various receptors and enzymes in the CNS.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of **2,8-Dibromo-1,5-naphthyridine** are not currently available in the public domain. The following are generalized procedures for reactions that are expected to be applicable to this compound, based on protocols for similar dibrominated heterocyclic compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

- **2,8-Dibromo-1,5-naphthyridine**
- Aryl- or heteroarylboronic acid (2.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 3 equivalents)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add **2,8-Dibromo-1,5-naphthyridine**, the boronic acid, the palladium catalyst, and the base.
- Purge the vessel with an inert gas.
- Add the degassed solvent(s).

- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.
- Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

- **2,8-Dibromo-1,5-naphthyridine**
- Amine (2.2 equivalents)
- Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
- Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
- Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 3 equivalents)
- Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
- Add the anhydrous, degassed solvent, followed by the amine and **2,8-Dibromo-1,5-naphthyridine**.

- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

Conclusion

2,8-Dibromo-1,5-naphthyridine is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed characterization data for this specific isomer is currently limited in the public literature, its structural features strongly suggest its utility as a versatile building block for a variety of cross-coupling reactions. Further research to fully characterize its physical and chemical properties, as well as to develop and publish specific, optimized synthetic protocols, would be highly beneficial to the scientific community. The adaptability of the 1,5-naphthyridine core, combined with the reactivity of the bromine substituents, positions **2,8-Dibromo-1,5-naphthyridine** as a key starting material for the exploration of new chemical space.

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